molecular formula C10H20N2O7 B13890194 (2S)-2,6-diaminohexanoic acid,(2S)-2-hydroxybutanedioic acid

(2S)-2,6-diaminohexanoic acid,(2S)-2-hydroxybutanedioic acid

Cat. No.: B13890194
M. Wt: 280.28 g/mol
InChI Key: NWZSZGALRFJKBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Lysine L-Malate is a compound formed by the combination of L-Lysine, an essential amino acid, and L-Malate, a key intermediate in the citric acid cycle. L-Lysine is crucial for protein synthesis, enzyme function, and hormone production in the human body. L-Malate plays a significant role in energy production and metabolism. The combination of these two compounds offers potential benefits in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Lysine L-Malate can be synthesized through a reaction between L-Lysine and L-Malic acid. The reaction typically involves dissolving L-Lysine in water and adding L-Malic acid under controlled pH conditions. The mixture is then heated to facilitate the formation of the L-Lysine L-Malate compound. The reaction conditions, such as temperature and pH, are optimized to ensure maximum yield and purity of the product.

Industrial Production Methods: Industrial production of L-Lysine L-Malate often involves fermentation processes using microorganisms such as Corynebacterium glutamicum. These microorganisms are genetically engineered to overproduce L-Lysine, which is then reacted with L-Malic acid to form L-Lysine L-Malate. The fermentation process is carefully monitored and controlled to achieve high efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: L-Lysine L-Malate undergoes various chemical reactions, including:

    Oxidation: L-Lysine can be oxidized to form various derivatives, while L-Malate can be converted to oxaloacetate.

    Reduction: L-Malate can be reduced to malate dehydrogenase.

    Substitution: L-Lysine can participate in substitution reactions, forming different amino acid derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Various alkylating agents can be used for substitution reactions.

Major Products:

    Oxidation: Oxaloacetate and other oxidized derivatives.

    Reduction: Malate dehydrogenase and reduced derivatives.

    Substitution: Various substituted amino acid derivatives.

Scientific Research Applications

L-Lysine L-Malate has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its role in protein synthesis and enzyme function.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anti-inflammatory properties.

    Industry: Utilized in the production of dietary supplements and as a feed additive in animal nutrition.

Mechanism of Action

The mechanism of action of L-Lysine L-Malate involves its interaction with various molecular targets and pathways:

    L-Lysine: Acts as a building block for protein synthesis and plays a role in collagen formation, enzyme function, and hormone production.

    L-Malate: Participates in the citric acid cycle, contributing to energy production and metabolism. It also helps in reducing muscle fatigue and improving exercise performance.

Comparison with Similar Compounds

L-Lysine L-Malate can be compared with other similar compounds such as:

    L-Lysine Hydrochloride: Another form of L-Lysine used in dietary supplements.

    L-Arginine L-Malate: A compound combining L-Arginine and L-Malate, used for its potential benefits in improving blood flow and exercise performance.

    L-Citrulline Malate: A combination of L-Citrulline and L-Malate, known for its role in enhancing nitric oxide production and reducing muscle fatigue.

Uniqueness: L-Lysine L-Malate is unique due to its dual benefits of providing essential amino acids and supporting energy metabolism. This combination makes it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C10H20N2O7

Molecular Weight

280.28 g/mol

IUPAC Name

2,6-diaminohexanoic acid;2-hydroxybutanedioic acid

InChI

InChI=1S/C6H14N2O2.C4H6O5/c7-4-2-1-3-5(8)6(9)10;5-2(4(8)9)1-3(6)7/h5H,1-4,7-8H2,(H,9,10);2,5H,1H2,(H,6,7)(H,8,9)

InChI Key

NWZSZGALRFJKBT-UHFFFAOYSA-N

Canonical SMILES

C(CCN)CC(C(=O)O)N.C(C(C(=O)O)O)C(=O)O

Origin of Product

United States

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